thio-Miltefosine

Leishmaniasis Drug Discovery Antiparasitic

Thio-Miltefosine is a sulfur-containing alkylphosphocholine derivative of the clinically approved antileishmanial drug Miltefosine. It belongs to a class of compounds known to interact with cellular membranes and modulate lipid raft dynamics.

Molecular Formula C21H46NO3PS
Molecular Weight 423.6 g/mol
Cat. No. B057492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethio-Miltefosine
Synonyms1-hexadecyl-thio-phosphorylcholine
Molecular FormulaC21H46NO3PS
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3
InChIKeyGNVIGESUZAZBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thio-Miltefosine: A Sulfur-Containing Miltefosine Analog for Leishmaniasis and Membrane Raft Research


Thio-Miltefosine is a sulfur-containing alkylphosphocholine derivative of the clinically approved antileishmanial drug Miltefosine [1]. It belongs to a class of compounds known to interact with cellular membranes and modulate lipid raft dynamics . This analog was specifically designed to facilitate the identification of intracellular drug targets, offering a chemically distinct probe while maintaining biological activity comparable to its parent compound [1].

Why Generic Miltefosine or Other Alkylphosphocholines Cannot Substitute for Thio-Miltefosine in Targeted Research


Generic substitution of Thio-Miltefosine with Miltefosine or other alkylphosphocholine analogs (e.g., Edelfosine, Perifosine) is not scientifically equivalent due to its unique sulfur-containing structure. This modification confers distinct chemical properties, particularly the presence of a terminal mercapto (-SH) group [1]. This functional group is critical for enabling specific research methodologies, such as affinity chromatography and targeted chemical biology applications, which are not possible with the parent oxygen-containing Miltefosine [1]. Furthermore, while its antileishmanial activity is comparable, the precise impact of the sulfur substitution on membrane raft modulation and downstream signaling pathways is likely distinct, as evidenced by differences in efficacy among structurally related alkylphospholipids [2].

Quantitative Differentiation of Thio-Miltefosine Against Comparators


Comparable Antileishmanial Activity to Miltefosine Against L. donovani Promastigotes

Thio-Miltefosine demonstrates antileishmanial activity that is comparable to that of the parent drug, Miltefosine, when tested against Leishmania donovani promastigotes [1].

Leishmaniasis Drug Discovery Antiparasitic

Chemical Functionalization Potential: A Mercapto Group for Target Identification vs. Miltefosine's Inert Terminal Methyl Group

Unlike Miltefosine, which possesses a chemically inert terminal methyl group, Thio-Miltefosine features a reactive mercapto (-SH) group. This structural difference is not a minor modification but a strategic chemical handle that enables its use in affinity chromatography to isolate and identify putative Leishmania proteins that bind to the phosphocholine moiety of the molecule [1].

Chemical Biology Target Identification Affinity Chromatography

Membrane Raft Modulation: A Distinct Mechanism Compared to Edelfosine's Mitochondrial Targeting

Thio-Miltefosine is characterized as a modulator of membrane rafts . In contrast, the related alkylphospholipid Edelfosine exerts its antileishmanial and anticancer effects primarily through accumulation in mitochondria, leading to disruption of the mitochondrial transmembrane potential, with lipid raft recruitment of FOF1-ATP synthase being a downstream event [1].

Membrane Biophysics Lipid Rafts Anticancer Mechanism

Optimal Research Applications for Thio-Miltefosine Procurement


Target Identification and Affinity Chromatography for Leishmania Proteins

Thio-Miltefosine is the preferred compound for laboratories aiming to identify the molecular targets of alkylphosphocholines in Leishmania parasites. Its terminal mercapto group can be used to immobilize the compound on a solid support to create an affinity chromatography matrix, a technique that is chemically infeasible with Miltefosine [1]. This enables the pull-down and subsequent identification of interacting proteins, addressing a major gap in the understanding of its antileishmanial mechanism [1].

Mechanistic Studies on Plasma Membrane Lipid Rafts

For researchers investigating the role of lipid rafts in cell signaling, apoptosis, or drug action, Thio-Miltefosine serves as a specific chemical tool to modulate these membrane domains [1]. Its distinct mechanism, which directly influences membrane raft organization, offers a targeted approach to perturb these structures, allowing for the study of downstream cellular effects without the confounding factor of direct mitochondrial disruption associated with other alkylphospholipids like Edelfosine [2].

Development of Chemical Probes for In Vivo Tracking

The reactive thiol group of Thio-Miltefosine provides a convenient chemical handle for conjugation to reporter molecules (e.g., fluorophores, biotin, or radioisotopes) [1]. This allows for the creation of custom probes to track the compound's subcellular localization, distribution, and pharmacokinetics in cellular and potentially in vivo models, offering a distinct advantage over the unlabeled parent compound for advanced bioimaging and biodistribution studies.

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